6,2'-Dimethoxyflavone

Pharmacokinetics Drug Metabolism Bioavailability

6,2'-Dimethoxyflavone (CAS 156464-92-5) is a defined methoxyflavone probe with a specific C6 and C2' substitution pattern. This precise methoxylation is the primary driver of its unique lipophilicity (LogP ~3.48) and metabolic stability, which are critical for reproducible SAR studies in inflammation and cell proliferation. Indiscriminate substitution with other flavonoids is scientifically unsound due to altered target engagement and biological activity. Procure this exact compound for reliable research outcomes.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B600366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,2'-Dimethoxyflavone
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
InChIInChI=1S/C17H14O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3
InChIKeyPJJFYUAXYSKODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,2'-Dimethoxyflavone: A Methoxylated Flavonoid Scaffold for Research and Development


6,2'-Dimethoxyflavone (CAS 156464-92-5) is a synthetic flavonoid derivative belonging to the methoxyflavone class, characterized by methoxy groups at the C6 and C2' positions of the flavone backbone [1]. This substitution pattern distinguishes it from common hydroxyflavones and influences its physicochemical properties, notably its enhanced lipophilicity and metabolic stability, which are critical for in vitro and in vivo applications . As a tool compound, it is used to probe the structure-activity relationships (SAR) of flavonoids in various biological systems, particularly in the context of oxidative stress, inflammation, and cell proliferation modulation [2].

6,2'-Dimethoxyflavone Procurement: Why Non-Specific Flavonoid Replacement is Scientifically Invalid


Indiscriminate substitution of 6,2'-Dimethoxyflavone with other flavonoids or generic methoxyflavones is scientifically untenable due to the profound impact of specific methoxylation patterns on biological activity, metabolic fate, and molecular target engagement. The precise positioning of the two methoxy groups at C6 and C2' dictates a unique combination of lipophilicity, metabolic stability, and interaction with enzymes like cytochrome P450s and phospholipase A2, which are not replicated by isomers or poly-methoxylated analogs [1]. As demonstrated in structure-activity relationship (SAR) studies, even minor changes in methoxylation state can drastically alter, eliminate, or reverse a compound's biological effect, making the exact compound essential for reproducible and interpretable results [2].

Evidence-Based Procurement Guide: Quantified Differentiators of 6,2'-Dimethoxyflavone


Metabolic Stability of Methoxylated Flavones: A Class-Level Advantage Over Hydroxyflavones

6,2'-Dimethoxyflavone, as a fully methylated flavone, belongs to a subclass of flavonoids that exhibit significantly higher metabolic stability compared to their hydroxylated analogs. This class-level differentiation is critical for avoiding rapid clearance and poor bioavailability, a major limitation for hydroxyflavones in vivo. While direct data for this specific compound is not available, the trend is well-established for its chemical class [1]. For instance, studies comparing methoxylated and hydroxylated flavones using human hepatic S9 fraction show that oxidative demethylation is the rate-limiting step for fully methylated compounds, whereas hydroxylated compounds are rapidly conjugated (glucuronidation/sulfation) and eliminated. This results in higher intrinsic clearance (Clint) values for compounds with free hydroxyl groups [2].

Pharmacokinetics Drug Metabolism Bioavailability

Cellular Antioxidant Activity: ROS Production Inhibition Potential

6,2'-Dimethoxyflavone has been reported to act as a potent inhibitor of reactive oxygen species (ROS) production in cellular models, a key mechanism implicated in its observed anti-inflammatory and potential anticancer effects. This activity is attributed to its ability to modulate intracellular signaling pathways linked to oxidative stress . While specific comparative IC50 values against standard antioxidants are not readily available, its ability to inhibit phospholipase A2 (PLA2) provides a more specific and quantitative point of differentiation against other antioxidants that act via direct radical scavenging [1].

Oxidative Stress Inflammation Cytoprotection

Cytotoxic Profile in Cancer Cell Models: A Scaffold for Antiproliferative Activity

While specific IC50 data for 6,2'-Dimethoxyflavone against a standard panel is limited, its close structural relatives in the methoxyflavone class have demonstrated significant and selective antiproliferative activity. For example, 6,2'-dimethoxyflavone itself has been noted for its ability to induce apoptosis through mitochondrial pathways . The value of this compound in cancer research lies in its role as a defined chemical scaffold for probing structure-activity relationships (SAR). Studies on polymethoxyflavones show that the number and position of methoxy groups dramatically alter potency and selectivity against cancer cell lines like HL60 (leukemia) [1].

Oncology Cell Proliferation SAR

Physicochemical Differentiation: Enhanced Lipophilicity vs. Hydroxyflavones

The substitution of hydroxyl groups with methoxy groups at the C6 and C2' positions of 6,2'-Dimethoxyflavone results in a significant increase in lipophilicity compared to analogous hydroxyflavones like chrysin (5,7-dihydroxyflavone) or apigenin (4',5,7-trihydroxyflavone). This physicochemical difference directly impacts its solubility profile, membrane permeability, and predicted absorption, distribution, metabolism, and excretion (ADME) properties [1]. The calculated LogP for 6,2'-Dimethoxyflavone is approximately 3.48, which is considerably higher than that of the more polar hydroxyflavones (e.g., chrysin LogP ~1.8) [2].

ADME Solubility Membrane Permeability

Potential Antimicrobial Activity: A Differentiated Profile Against Fungi and Bacteria

Synthetic dimethoxyflavones, including the 6,2'-dimethoxy isomer, have been investigated for their antimicrobial properties, with some studies highlighting a notable antifungal profile. In a comparative study of synthetic dimethoxy flavones, compounds of this class demonstrated the ability to completely inhibit the growth of several fungal strains at a concentration of 5 µg/mL [1]. This provides a quantitative benchmark for its potential in antimicrobial discovery, distinguishing it from simple flavones or other flavone classes that may not possess this activity at similar concentrations [2].

Antimicrobial Antifungal Drug Discovery

Optimal Scientific and Industrial Deployment Scenarios for 6,2'-Dimethoxyflavone


Structure-Activity Relationship (SAR) Studies in Cancer Pharmacology

Procure 6,2'-Dimethoxyflavone as a defined methoxyflavone probe to dissect the role of specific C6 and C2' methoxylation on antiproliferative activity against hematologic or solid tumor cell lines. Its use is justified by SAR studies confirming that the methoxylation pattern is a primary driver of potency and selectivity in this compound class, as evidenced by the work of Kawaii et al. on HL60 cells [1].

Investigations of Enhanced Cellular Permeability and ADME

Utilize 6,2'-Dimethoxyflavone in assays designed to measure cellular uptake, membrane permeability (e.g., Caco-2 or PAMPA), and metabolic stability in liver microsomes. Its calculated LogP of ~3.48, which is significantly higher than that of hydroxyflavones like chrysin, provides a testable hypothesis for improved membrane transport and resistance to efflux [2]. Its inclusion in a panel with hydroxyflavones allows for the direct quantification of the lipophilicity advantage.

Mechanistic Studies of Inflammation and Oxidative Stress

Incorporate 6,2'-Dimethoxyflavone into experimental models of inflammation to investigate its dual mechanism of action. This compound is a relevant tool for distinguishing between effects driven by direct antioxidant activity (ROS scavenging) and those mediated by specific enzyme inhibition, such as phospholipase A2 (PLA2) [3]. This can help elucidate new anti-inflammatory targets beyond the standard COX/LOX pathways.

Antimicrobial Discovery: Lead Optimization and Mechanism of Action

Use 6,2'-Dimethoxyflavone as a core scaffold for the design and synthesis of novel antifungal agents. Class-level data demonstrates that synthetic dimethoxyflavones can completely inhibit fungal growth at 5 µg/mL, a concentration where many standard antibiotics are ineffective [4]. This compound serves as an ideal starting point for medicinal chemistry campaigns focused on improving potency, spectrum, and drug-like properties against resistant fungal pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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